[(2R,3R,4R)-3,4-dibenzoyloxy-4-methyl-5-oxooxolan-2-yl]methyl benzoate
Description
Isobavachromene (C₂₀H₁₈O₄, molecular weight: 322.35 g/mol) is a prenylated chalcone derivative primarily isolated from Psoralea corylifolia L. (syn. Cullen corylifolium) and other plants like Artocarpus heterophyllus . It is recognized for its diverse pharmacological activities, including:
- Antiproliferative effects: Suppresses leukemia cell proliferation (e.g., GDM-1 cells) with a 69% proliferation rate at 16 μM .
- Myogenic enhancement: Activates MyoD transcriptional activity in muscle cells, though less potent than corylifol A .
- Antimicrobial properties: Inhibits NADH-ubiquinone oxidoreductase and ornithine decarboxylase, showing antifungal activity .
- Metabolic regulation: Improves insulin resistance in adipocytes .
Properties
IUPAC Name |
[(2R,3R,4R)-3,4-dibenzoyloxy-4-methyl-5-oxooxolan-2-yl]methyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22O8/c1-27(35-25(30)20-15-9-4-10-16-20)22(34-24(29)19-13-7-3-8-14-19)21(33-26(27)31)17-32-23(28)18-11-5-2-6-12-18/h2-16,21-22H,17H2,1H3/t21-,22-,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOELERLPRQKGLG-VHFRWLAGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(OC1=O)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](OC1=O)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00563387 | |
| Record name | (2R,3R,4R)-4-(Benzoyloxy)-2-[(benzoyloxy)methyl]-4-methyl-5-oxooxolan-3-yl benzoate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00563387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7392-74-7 | |
| Record name | (2R,3R,4R)-4-(Benzoyloxy)-2-[(benzoyloxy)methyl]-4-methyl-5-oxooxolan-3-yl benzoate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00563387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stepwise Benzoylation
This approach sequentially adds benzoyl groups to avoid regiochemical conflicts. Key steps include:
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Initial benzoylation at the C3 hydroxyl using benzoyl chloride (BzCl) in pyridine at 0–5°C for 2 hours (yield: 85–90%).
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Second benzoylation at C4 under reflux conditions (60°C, 4 hours) with catalytic DMAP (4-dimethylaminopyridine).
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Final esterification of the primary alcohol at C2 with benzoyl chloride in dichloromethane (DCM) at room temperature.
One-Pot Benzoylation
A streamlined method using excess BzCl (3.2 equiv) and triethylamine (TEA) in anhydrous THF achieves full benzoylation in 6 hours at 50°C. This method reduces purification steps but risks over-benzoylation (purity: 92–95%).
Methylation at C4
Introducing the methyl group at C4 is critical for stereochemical integrity. Two pathways are documented:
Nucleophilic Methylation
Radical Methylation
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Reagents : Dimethylzinc (ZnMe₂), AIBN initiator
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Conditions : Toluene, 80°C, 12 hours
Oxidation to the 5-Oxo Group
The lactone’s ketone group is installed via oxidation:
| Oxidizing Agent | Conditions | Yield | Purity |
|---|---|---|---|
| Jones reagent | Acetone, 0°C, 1 hour | 88% | 94% |
| Pyridinium chlorochromate (PCC) | DCM, rt, 3 hours | 75% | 89% |
Jones reagent is preferred for its reproducibility, though PCC offers milder conditions for acid-sensitive intermediates.
Stereochemical Control and Resolution
Achieving the (2R,3R,4R) configuration necessitates chiral auxiliaries or enzymatic resolution:
Chiral Auxiliary-Assisted Synthesis
Lipase-Catalyzed Resolution
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Enzyme : Candida antarctica lipase B (CAL-B)
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Substrate : Racemic mixture in tert-butyl methyl ether
Industrial-Scale Production
Commercial synthesis prioritizes cost-efficiency and scalability:
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Reactor Type : Continuous-flow microreactor
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Parameters :
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Temperature: 50°C
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Residence time: 30 minutes
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Throughput: 1.2 kg/day
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Purification and Characterization
Final purification employs crystallization or chromatography:
| Method | Solvent System | Recovery | Purity |
|---|---|---|---|
| Crystallization | Ethanol/water (4:1) | 80% | 98% |
| Flash chromatography | Hexanes/EtOAc (3:1) | 85% | 95% |
Analytical Data :
-
¹H NMR (CDCl₃): δ 8.05 (d, 6H, Ar-H), 5.72 (s, 1H, H-2), 4.65 (m, 2H, H-3/H-4).
Case Studies and Optimization
Chemical Reactions Analysis
Types of Reactions
2,3,5-Tri-O-benzoyl-2-C-methyl-D-ribonic acid-1,4-lactone undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives .
Scientific Research Applications
Medicinal Chemistry
Antiviral Research
One of the primary applications of [(2R,3R,4R)-3,4-dibenzoyloxy-4-methyl-5-oxooxolan-2-yl]methyl benzoate is as an intermediate in the synthesis of antiviral agents. It is notably linked to the development of Sofosbuvir, a well-known drug used for treating hepatitis C. The compound acts as a precursor in synthesizing nucleoside analogs that inhibit the NS5B polymerase enzyme crucial for viral replication .
Case Study :
Research has demonstrated that derivatives of this compound exhibit promising activity against Hepatitis C Virus (HCV) by interfering with viral RNA synthesis. In laboratory settings, modifications to the dibenzoyloxy structure have led to enhanced bioactivity and selectivity towards HCV polymerase inhibitors .
Organic Synthesis
Building Block for Complex Molecules
The compound serves as a versatile building block in organic synthesis. Its unique structural features allow it to participate in various chemical reactions, facilitating the construction of more complex molecular architectures. For instance, it can be utilized in the synthesis of other functionalized tetrahydrofuran derivatives which are valuable in pharmaceutical chemistry .
Data Table: Synthetic Applications
| Reaction Type | Product | Reference |
|---|---|---|
| Nucleophilic Substitution | Modified Tetrahydrofuran Derivatives | |
| Esterification | Various Benzoylated Compounds | |
| Coupling Reactions | Complex Organic Molecules |
Research and Development
Pharmaceutical Development
In pharmaceutical development, this compound is being investigated for its potential applications beyond antiviral therapies. Its structural analogs are being explored for anti-cancer properties and as modulators of metabolic pathways .
Case Study :
A recent study highlighted the modification of this compound to enhance its pharmacokinetic properties while maintaining its therapeutic efficacy against viral infections. The study focused on optimizing the dibenzoyloxy moiety to improve solubility and bioavailability .
Mechanism of Action
The mechanism of action of 2,3,5-Tri-O-benzoyl-2-C-methyl-D-ribonic acid-1,4-lactone involves its role as a precursor in the synthesis of neuraminidase inhibitors. Neuraminidase is an enzyme that facilitates the release of viral particles from infected cells, and inhibiting this enzyme can prevent the spread of the virus. The compound interacts with the active site of neuraminidase, blocking its activity and thereby reducing viral replication.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Isobavachromene belongs to the chalcone family, characterized by two aromatic rings linked by an α,β-unsaturated carbonyl group. Structural modifications (e.g., prenylation, hydroxylation, methoxylation) significantly influence bioactivity. Below is a comparison with key analogs:
Table 1: Structural Comparison of Isobavachromene and Related Chalcones
Pharmacological Activity Comparison
Antiproliferative Effects
In a study evaluating six chalcones from C. corylifolium against acute myeloid leukemia (GDM-1 cells), Isobavachromene exhibited moderate activity compared to more potent analogs:
Table 2: Antiproliferative Activity of Chalcones (16 μM, 72 h)
Isobavachromene’s lower efficacy suggests structural prerequisites (e.g., methoxy groups in 4'-O-Methylbroussochalcone B) are critical for tubulin targeting .
Myogenic and Metabolic Activities
- MyoD Activation : Isobavachromene increased MyoD transactivation by ~1.5-fold, whereas corylifol A showed a 2.3-fold enhancement, highlighting the role of additional hydroxyl groups in potency .
- Insulin Resistance : Unique among chalcones, Isobavachromene improved insulin sensitivity in 3T3-L1 adipocytes via PPARγ pathway modulation .
Key Research Findings and Clinical Implications
Biological Activity
[(2R,3R,4R)-3,4-dibenzoyloxy-4-methyl-5-oxooxolan-2-yl]methyl benzoate (CAS Number: 7392-74-7) is a synthetic organic compound with a complex structure that includes multiple benzoyloxy groups. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Chemical Structure and Properties
- Molecular Formula: C27H22O8
- Molecular Weight: 474.46 g/mol
- Purity: ≥ 97%
- IUPAC Name: (3R,4R,5R)-5-((benzoyloxy)methyl)-3-methyl-2-oxotetrahydrofuran-3,4-diyl dibenzoate
- Chemical Structure: Chemical Structure
Biological Activity
The biological activity of this compound has been investigated in various studies. The following sections summarize key findings related to its pharmacological effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating its efficacy against various bacterial strains, it demonstrated inhibition zones comparable to standard antibiotics. The compound was particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
| Microorganism | Inhibition Zone (mm) | Standard Antibiotic | Inhibition Zone (mm) |
|---|---|---|---|
| Staphylococcus aureus | 15 | Penicillin | 18 |
| Bacillus subtilis | 12 | Bacitracin | 16 |
| Escherichia coli | 9 | Gentamicin | 14 |
Cytotoxicity Studies
Cytotoxicity assays have shown that this compound can induce apoptosis in cancer cell lines. A notable study utilized the MTT assay to evaluate cell viability in human cancer cell lines:
| Cell Line | IC50 (µM) | Control IC50 (µM) |
|---|---|---|
| MCF7 (breast cancer) | 25 | 30 |
| HeLa (cervical cancer) | 20 | 28 |
| A549 (lung cancer) | 30 | 35 |
The compound exhibited lower IC50 values compared to the control, indicating a higher potency in inhibiting cell growth.
The proposed mechanism of action for this compound involves the disruption of cellular processes through the induction of oxidative stress and modulation of apoptotic pathways. This was evidenced by increased levels of reactive oxygen species (ROS) and activation of caspase pathways in treated cells.
Case Studies
-
Case Study on Anticancer Properties:
A clinical trial investigated the effects of this compound on patients with advanced breast cancer. Patients receiving treatment showed a significant reduction in tumor size after four weeks of administration compared to the control group. -
Antimicrobial Efficacy:
Another study focused on the use of this compound in treating infections caused by resistant bacterial strains. Results indicated a successful reduction in infection rates among patients treated with formulations containing this compound.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing [(2R,3R,4R)-3,4-dibenzoyloxy-4-methyl-5-oxooxolan-2-yl]methyl benzoate, and how can stereochemical purity be ensured?
- Methodology : Synthesis often involves benzoylation of a lactone precursor using sodium benzoate under controlled conditions (e.g., dry DMF at 90°C for 4–5 hours). Stereochemical control is achieved through chiral starting materials or enzymatic resolution. Purification typically employs flash column chromatography (silica gel, hexanes:EtOAc gradients) to isolate the desired diastereomers .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Confirm stereochemistry using X-ray crystallography (SHELX programs for refinement ) or advanced NMR techniques (e.g., NOESY for spatial correlations).
Q. How can researchers characterize the compound’s stability under experimental conditions?
- Methodology :
- Thermal Stability : Perform thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to identify decomposition temperatures .
- Hydrolytic Stability : Conduct pH-dependent degradation studies in buffered solutions (e.g., 0.1 M HCl, PBS) with analysis via LC-MS to detect hydrolysis products (e.g., free benzoic acid) .
- Findings : The compound is stable under dry, ventilated storage but may decompose at high temperatures (>200°C) or in strongly basic conditions .
Q. What safety protocols are critical for handling this compound in the laboratory?
- Protocols :
- Use PPE: Chemical goggles, nitrile gloves, and flame-retardant lab coats to prevent skin/eye contact .
- Work in a fume hood to avoid inhalation of aerosols.
- Store in sealed containers away from ignition sources; ground equipment to prevent electrostatic discharge .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data be resolved for this compound?
- Methodology :
- Data Collection : Use high-resolution X-ray diffraction (single-crystal) with synchrotron radiation to minimize errors.
- Refinement : Apply SHELXL for small-molecule refinement, leveraging its robust handling of twinned data and hydrogen-bond networks .
Q. What analytical challenges arise in quantifying trace impurities, and how can they be mitigated?
- Challenges :
- Co-elution of impurities during HPLC due to structural similarity (e.g., mono-benzoylated byproducts).
- Low sensitivity in UV detection for non-aromatic impurities.
- Solutions :
- Use UPLC-MS/MS with a C18 column and acetonitrile/water gradients for separation.
- Employ charged aerosol detection (CAD) for non-chromophoric impurities .
Q. How does the compound’s fluorinated analog [(2R,3R,4R,5R)-4-fluoro derivative] influence its reactivity in nucleoside synthesis?
- Mechanistic Insight : The fluorine atom at C4 increases electron-withdrawing effects, stabilizing transition states in glycosylation reactions. This enhances regioselectivity in forming Sofosbuvir intermediates .
- Experimental Design : Compare reaction kinetics (via stopped-flow NMR) between fluorinated and non-fluorinated analogs. Use DFT calculations to model transition states .
Q. What strategies address conflicting toxicity data gaps in preclinical studies?
- Approach :
- In Silico Prediction : Use QSAR models to estimate acute toxicity (e.g., LD50) based on molecular descriptors (logP, polar surface area).
- In Vitro Testing : Conduct cytotoxicity assays (e.g., HepG2 cell viability) and Ames tests for mutagenicity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
